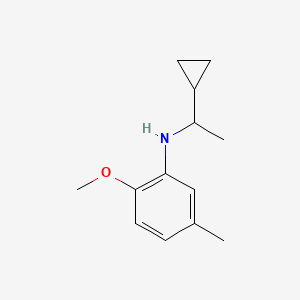

N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline

Description

N-(1-Cyclopropylethyl)-2-methoxy-5-methylaniline is a secondary amine featuring a cyclopropyl-substituted ethyl group attached to the nitrogen of a 2-methoxy-5-methylaniline backbone. The molecular formula of closely related compounds, such as N-(cyclopropylmethyl)-2-methoxy-5-methylaniline (CAS 1156164-07-6), is C₁₂H₁₇NO, with a molecular weight (MW) of 191.27 g/mol . The cyclopropyl group likely influences steric hindrance and lipophilicity, while the methoxy and methyl substituents on the aromatic ring modulate electronic effects and solubility.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline |

InChI |

InChI=1S/C13H19NO/c1-9-4-7-13(15-3)12(8-9)14-10(2)11-5-6-11/h4,7-8,10-11,14H,5-6H2,1-3H3 |

InChI Key |

JOQOYRDDPIDRHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline typically involves the reaction of 2-methoxy-5-methylaniline with a cyclopropyl ethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The methoxy and methyl groups on the aniline ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance binding affinity and specificity, while the methoxy and methyl groups can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Substituent Effects on the Amine Side Chain

- N-(Cyclohexylmethyl)-2-Methoxy-5-Methylaniline: This analog replaces the cyclopropylethyl group with a bulkier cyclohexylmethyl substituent. It was synthesized in 28% yield via reductive amination, indicating steric challenges during synthesis .

- N-Cyclopentyl-2-Methoxy-5-Methylaniline (CAS 1019632-79-1): With a cyclopentyl side chain (MW 205.30 g/mol, C₁₃H₁₉NO), this compound has intermediate steric bulk between cyclopropyl and cyclohexyl analogs. Its higher molecular weight suggests increased lipophilicity, which may enhance membrane permeability in biological systems .

Aromatic Ring Modifications

- 5-Chloro-N-(1-Methoxypropan-2-yl)-2-Methylaniline (CAS 1249464-76-3): This derivative substitutes the methoxy group with a chlorine atom at position 5 and introduces a methoxypropan-2-yl side chain. However, its discontinued status limits application data .

Nitroaniline Derivatives (e.g., 5-Methoxy-N-methyl-2-nitroaniline, CAS 69397-93-9):

These compounds feature nitro groups instead of methyl or methoxy substituents. The nitro group significantly alters electronic properties, increasing acidity (pKa reduction) and UV absorption. Similarity scores (0.92–1.00) suggest overlapping synthetic routes but divergent reactivity .

Data Table: Key Properties of Analogous Compounds

*Estimated based on cyclopentyl analog.

Research Findings and Implications

- Electronic Effects : Methoxy and methyl groups on the aromatic ring enhance electron-donating capacity, stabilizing intermediates in coupling reactions .

Biological Activity

N-(1-cyclopropylethyl)-2-methoxy-5-methylaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial effects. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an ethyl chain, along with a methoxy and a methyl group on the aromatic ring. This unique structure may contribute to its biological activity by enhancing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds, suggesting that this compound may exhibit comparable properties.

- Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through mechanisms involving the inhibition of critical pathways such as NF-κB, which plays a role in cancer progression and inflammation .

- Cytotoxicity : In vitro studies have indicated that derivatives of methylaniline compounds can show significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| EF24 (analog) | 3.1 | MCF-7 |

| 2-hydroxy-4-methoxy derivative | 2.2 | Various |

| Cyano-substituted derivative | 1.2–5.3 | Various |

Antimicrobial Activity

This compound may also possess antimicrobial properties, particularly against Gram-positive bacteria.

- Antibacterial Effects : Similar methoxy-substituted anilines have shown selective antibacterial activity against strains such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) as low as 8 μM . This suggests that this compound could be effective in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through its structure-activity relationship:

- Functional Groups : The presence of the methoxy group is critical for enhancing solubility and possibly increasing interaction with biological targets.

- Cyclopropyl Group : The cyclopropyl moiety may enhance hydrophobic interactions, contributing to the compound's efficacy against cancer cells and bacteria .

Case Studies

In various case studies, derivatives of methylaniline have been synthesized and tested for their biological activities:

- Cancer Cell Studies : A recent study demonstrated that certain derivatives showed improved cytotoxicity compared to standard chemotherapeutics like doxorubicin, indicating potential for further development into anticancer agents .

- Antibacterial Testing : Another study evaluated the antibacterial properties of similar compounds against several bacterial strains, confirming their effectiveness at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.